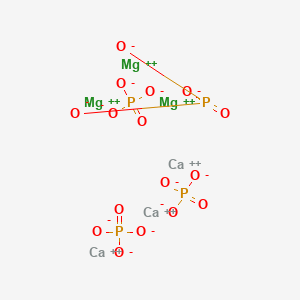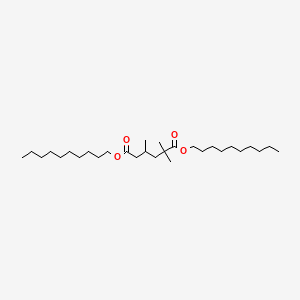
Didecyl 2,2,4-trimethyladipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecyl 2,2,4-trimethyladipate: is an organic compound with the molecular formula C29H56O4. It is a diester derived from 2,2,4-trimethyladipic acid and decanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Didecyl 2,2,4-trimethyladipate is synthesized through the esterification reaction between 2,2,4-trimethyladipic acid and decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to increase the reaction rate. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Didecyl 2,2,4-trimethyladipate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters with different functional groups.
Scientific Research Applications
Chemistry: Didecyl 2,2,4-trimethyladipate is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers. It is also used as a solvent in various chemical reactions.
Biology: In biological research, this compound is used as a component in the formulation of certain biochemical assays and experiments.
Medicine: While not commonly used directly in medicine, this compound can be found in certain pharmaceutical formulations as an excipient to improve the solubility and stability of active ingredients.
Industry: In the industrial sector, this compound is used as a lubricant and a plasticizer in the production of various materials, including plastics and rubbers.
Mechanism of Action
The mechanism of action of didecyl 2,2,4-trimethyladipate primarily involves its role as a plasticizer and solvent. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. As a solvent, it can dissolve various organic compounds, facilitating chemical reactions and processes.
Comparison with Similar Compounds
Dioctyl adipate: Another diester used as a plasticizer with similar properties but different molecular structure.
Diisodecyl adipate: Similar in function but with a different branching in the alkyl chains.
Dibutyl adipate: A smaller diester used in similar applications but with different physical properties.
Uniqueness: Didecyl 2,2,4-trimethyladipate is unique due to its specific molecular structure, which provides a balance of flexibility and stability in its applications. Its branched structure from the 2,2,4-trimethyladipic acid contributes to its distinct properties compared to linear adipates.
Properties
CAS No. |
68426-01-7 |
|---|---|
Molecular Formula |
C29H56O4 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
didecyl 2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C29H56O4/c1-6-8-10-12-14-16-18-20-22-32-27(30)24-26(3)25-29(4,5)28(31)33-23-21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3 |
InChI Key |
ULIAJZKJMGCSRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)
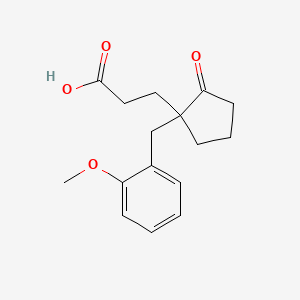
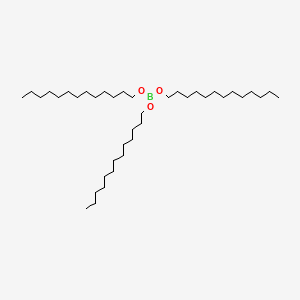
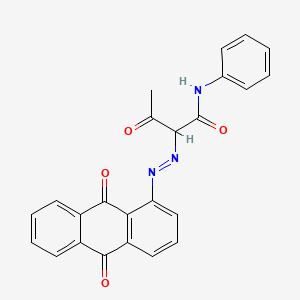
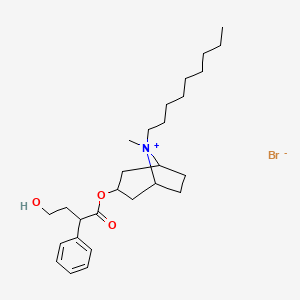
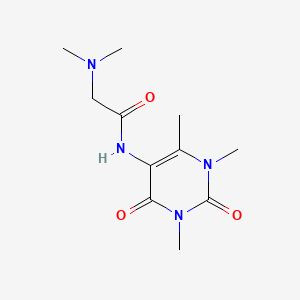
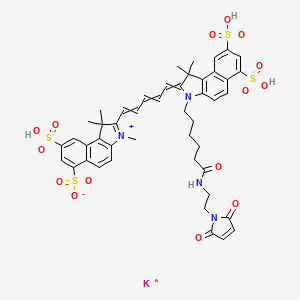
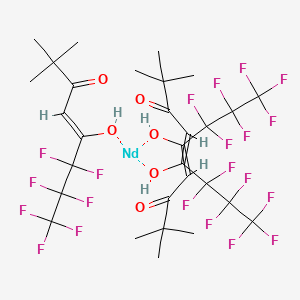
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)
![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
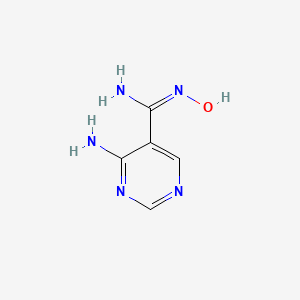
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)
